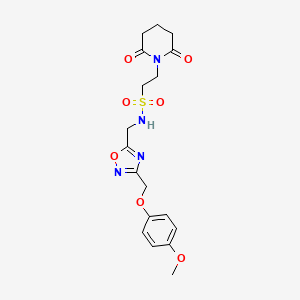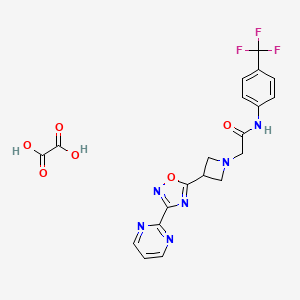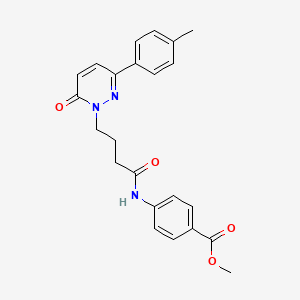![molecular formula C19H17N3O2S B2538552 11-(1,3-Benzothiazol-2-carbonyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-on CAS No. 1206999-15-6](/img/structure/B2538552.png)
11-(1,3-Benzothiazol-2-carbonyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-(benzo[d]thiazole-2-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one" is a complex organic molecule that likely exhibits a range of interesting chemical properties and biological activities due to its structural features. The benzo[d]thiazole moiety is a common structural unit in various compounds with diverse biological activities. The papers provided do not directly discuss this compound, but they do provide insights into the chemistry of related benzo[d]thiazole derivatives and their potential applications.
Synthesis Analysis
The synthesis of related benzo[d]thiazole derivatives is described in the papers. For instance, the synthesis of 3-ethyl-2-tetrazo-6-X-benzo[d]thiazolines is achieved by the addition of azide ions to azidinium salts, which could be a relevant method for synthesizing similar structures . Another paper discusses the synthesis of benzo[d]imidazole derivatives, which, while not the same, shares some synthetic pathways that could be adapted for the target compound . The synthesis of benzo[d]thiazol-2-yl(piperazin-1-yl)methanones is also reported, which involves the preparation of structurally diverse benzo[d]thiazole-2-carboxamides . These methods could potentially be modified to synthesize the compound .
Molecular Structure Analysis
The molecular structure of benzo[d]thiazole derivatives is often complex, and their analysis can reveal important information about their reactivity and potential biological activity. For example, the study of nucleophilic carbenes derived from benzo[d]thiazolines could provide insights into the reactivity of similar carbenes that might be generated from the target compound . Additionally, the 3D-QSAR studies of benzo[d]thiazol-2-yl(piperazin-1-yl)methanones could be relevant for understanding the structure-activity relationships of the target compound .
Chemical Reactions Analysis
The chemical reactivity of benzo[d]thiazole derivatives is diverse. The thermolysis of 3-ethyl-2-tetrazo-6-X-benzo[d]thiazolines to generate nucleophilic carbenes and their subsequent reactions with various electrophiles is one example of the chemical transformations these compounds can undergo . The reactions of 2H-1,4-(benz)oxazin-2-ones with diazo compounds or sodium azide to yield bi(tri)cyclic compounds, which can be further converted into [1,2,3]triazoles or 1,5-disubstituted tetrazoles, also demonstrate the reactivity of related systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of the target compound can be inferred from related compounds. For instance, the antimicrobial and antioxidant activities of benzo[d]imidazole derivatives suggest that the target compound may also exhibit similar biological properties . The anti-mycobacterial activity of benzo[d]thiazol-2-yl(piperazin-1-yl)methanones indicates the potential for the target compound to act against bacterial infections . The regio-selective synthesis of benzo[a]carbazoles through Rh(iii)-catalyzed annulation of 2-arylindoles with α-diazo carbonyl compounds suggests that the target compound might be synthesized through similar catalytic processes, which could affect its physical and chemical properties .
Wissenschaftliche Forschungsanwendungen
Organische Synthese und Katalyse
Die einzigartige Struktur der Verbindung deutet auf Anwendungen in der organischen Synthese und Katalyse hin:
- Katalytische Protodeboronierung: Inspiriert von verwandten Boronsäureestern, erforschen Sie das Potenzial für Protodeboronierungsreaktionen . Untersuchen Sie seine Reaktivität mit verschiedenen Substraten.
- 1,3-Dipolare Cycloaddition: Nutzen Sie die 1,2,3-Triazol-basierten Benzothiazol-Derivate für effiziente Cycloadditionsreaktionen . Grüne und milde Bedingungen machen diesen Ansatz attraktiv.
Wirkmechanismus
The compound’s interaction with its targets could result in changes to the biochemical pathways within the cell, leading to downstream effects. For example, inhibition of the COX-2 enzyme could reduce the production of prostaglandins, which are involved in inflammation .
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would determine its bioavailability. These properties could be influenced by factors such as the compound’s size, polarity, and stability .
The molecular and cellular effects of the compound’s action would depend on its specific targets and the pathways it affects. For instance, if the compound inhibits an enzyme involved in inflammation, it could potentially reduce inflammation at the cellular level .
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain conditions might enhance or inhibit the compound’s ability to bind to its targets .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
11-(1,3-benzothiazole-2-carbonyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S/c23-17-7-3-5-15-13-8-12(10-22(15)17)9-21(11-13)19(24)18-20-14-4-1-2-6-16(14)25-18/h1-7,12-13H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWUXQVJRZMPKAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=O)C4=NC5=CC=CC=C5S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-((2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)methyl)benzonitrile](/img/structure/B2538473.png)
![N-(5-(1-(thiophen-2-yl)cyclopentanecarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2538474.png)





![Ethyl 2-[8-(3-chloro-4-methylphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydroimidazol idino[1,2-h]purin-3-yl]acetate](/img/structure/B2538485.png)
![ethyl 2-({[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetyl}amino)benzoate](/img/structure/B2538486.png)
![2-Chloro-N-[2-(3-chloropyrazolo[1,5-a]pyrimidin-6-yl)ethyl]acetamide](/img/structure/B2538487.png)


